REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH2:13][CH:14]([CH3:16])[CH3:15])[CH:3]=1.[B:17]1(B2OC(C)(C)C(C)(C)O2)[O:21]C(C)(C)C(C)(C)[O:18]1.C([O-])(=O)C.[K+].C(OCC)(=O)C>O1CCOCC1.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH2:13]([O:12][C:4]1[CH:3]=[C:2]([B:17]([OH:21])[OH:18])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH:14]([CH3:16])[CH3:15] |f:2.3,6.7|
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1)OCC(C)C
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Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
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B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
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potassium acetate
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Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
dichloropalladium triphenylphosphine
|
Quantity
|
2.05 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 1.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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FILTRATION
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Details
|
the mixture was filtered through a Celite cake
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
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WASH
|
Details
|
washed with water (500 ml) and brine (500 ml)
|
Type
|
CONCENTRATION
|
Details
|
The separated organic layer was concentrated under reduced pressure to ca. 150 ml
|
Type
|
ADDITION
|
Details
|
To the solution were added water (150 ml), acetic acid ammoniate (14.4 g) and sodium periodate (31.2 g)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (twice) and the combined organic layer
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
followed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a crude product
|
Type
|
CUSTOM
|
Details
|
followed by purification by column chromatography on silica gel (eluent: chloroform/methanol=98/2)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC=1C=C(C=CC1C(=O)OC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |